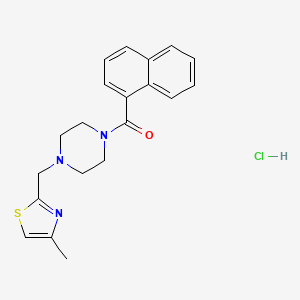

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride

Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride: . This compound features a thiazole ring, a piperazine ring, and a naphthalene moiety, making it a versatile molecule for further study and application.

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS.ClH/c1-15-14-25-19(21-15)13-22-9-11-23(12-10-22)20(24)18-8-4-6-16-5-2-3-7-17(16)18;/h2-8,14H,9-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGFFUSYYOUJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

Piperazine Introduction: : The piperazine ring is then introduced through a nucleophilic substitution reaction with the thiazole derivative.

Naphthalene Coupling: : Finally, the naphthalene moiety is coupled to the piperazine-thiazole structure using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Nucleophiles like sodium cyanide (NaCN) and electrophiles like alkyl halides are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.

Medicine: : Potential therapeutic applications are being investigated, including its use as a drug candidate for various diseases.

Industry: : It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that share structural features such as thiazole rings, piperazine rings, or naphthalene moieties. Some similar compounds include:

4-((4-Methylthiazol-2-yl)methyl)piperidin-4-ol

4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol

(4-Methyl-piperazin-2-yl)-methanol

These compounds may have similar biological activities or chemical properties, but the presence of different substituents or functional groups can lead to unique behaviors and applications.

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride is a thiazole-derived piperazine that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the biological activities associated with this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride features a thiazole moiety linked to a piperazine ring and a naphthalene group. This unique combination contributes to its pharmacological properties.

Molecular Formula

- Molecular Formula : C17H20N4OS·HCl

- Molecular Weight : 348.89 g/mol

Antitumor Activity

Research has indicated that compounds containing thiazole and piperazine structures exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, demonstrating their potential as anticancer agents.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Studies have shown that thiazole derivatives can inhibit the growth of multiple cancer cell lines, including gliomas and non-small cell lung cancers (NSCLCs). The compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone was reported to exhibit approximately ten times greater growth inhibitory activity compared to traditional treatments like perillyl alcohol .

- Mechanism of Action : The mechanism involves the inhibition of Na+/K(+)-ATPase and Ras oncogene activity, which are critical pathways in cancer cell proliferation and survival .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds similar to (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride have shown effectiveness in animal models for epilepsy.

Case Study:

A study evaluating various thiazole-integrated compounds found that specific analogues exhibited substantial anticonvulsant activity, suggesting that modifications in the thiazole structure can enhance efficacy .

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. Several studies have demonstrated that thiazole-containing compounds can exhibit antibacterial effects comparable to established antibiotics.

Research Insights:

- Antibacterial Efficacy : New substituted phenylthiazol derivatives have shown significant antimicrobial activity against strains such as Staphylococcus epidermidis .

- Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring is crucial for enhancing antimicrobial activity .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core. Key steps include nucleophilic substitution to introduce the 4-methylthiazolemethyl group and coupling with naphthalen-1-yl methanone. Optimization involves:

- Temperature control : Maintaining 0–5°C during thiazolemethyl group attachment to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for piperazine functionalization.

- Catalysts : Use of triethylamine as a base to facilitate substitution reactions.

Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity. Yield improvements (60–75%) are achievable by extending reaction times (12–24 hrs) for coupling steps .

Q. How should researchers characterize the molecular structure and confirm the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, the naphthalene protons appear as multiplets at δ 7.5–8.5 ppm, while the piperazine methylene groups resonate at δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity. Retention time (~8.2 min) and UV-Vis detection (λ = 254 nm) are critical .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 381.9 g/mol) via ESI-MS in positive ion mode .

Q. What in vitro models are appropriate for initial biological screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cytotoxicity screens (e.g., MTT assay on RAW 264.7 macrophages). Use concentrations ranging from 1–100 µM. For antimicrobial activity, follow CLSI guidelines with Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤0.1%) .

Q. What are the solubility challenges for this compound, and how can formulation improve bioavailability?

- Methodological Answer : The hydrochloride salt improves aqueous solubility but may still require co-solvents (e.g., 10% PEG-400 in PBS). For in vivo studies, nanoformulation (liposomes or polymeric nanoparticles) enhances stability. Characterize particle size (100–200 nm via DLS) and encapsulation efficiency (>80% via ultrafiltration) .

Advanced Research Questions

Q. How can computational chemistry methods like the Artificial Force Induced Reaction (AFIR) predict reaction pathways for synthesizing novel analogs?

- Methodological Answer : AFIR identifies transition states and intermediates for piperazine-thiazole coupling. Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model energy barriers. Compare predicted pathways (e.g., nucleophilic attack vs. SN2 mechanisms) with experimental yields. Validate with kinetic studies (Eyring plots) to confirm activation energies .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Cell lines : Use authenticated lines (e.g., ATCC-certified HepG2 for cytotoxicity).

- Compound purity : Confirm ≥95% purity via HPLC before testing.

- Dose-response curves : Perform 8-point dilutions (0.1–100 µM) in triplicate.

For conflicting enzyme inhibition data, re-evaluate using recombinant enzymes (e.g., COX-2 vs. COX-1 isoforms) and measure IC values under identical buffer conditions .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer : Modify substituents systematically:

- Piperazine ring : Replace with morpholine to assess rigidity effects on receptor binding.

- Thiazole moiety : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.

- Naphthalene : Test substituents at the 2-position for π-π stacking interactions.

Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Correlate with in vitro IC values .

Q. What advanced formulation strategies mitigate poor pharmacokinetic properties?

- Methodological Answer :

- Prodrug design : Synthesize ester derivatives (e.g., acetylated piperazine) to enhance oral absorption. Hydrolyze in vivo via esterases.

- Sustained-release matrices : Use PLGA microspheres (85:15 lactide:glycolide ratio) for subcutaneous delivery. Monitor plasma levels via LC-MS/MS over 72 hours .

Q. How can researchers evaluate the compound’s metabolic stability using liver microsomes?

- Methodological Answer : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Sample at 0, 15, 30, and 60 min. Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS. Calculate half-life (t) using first-order kinetics. Compare with verapamil (high clearance control) .

Q. What synergistic effects occur when combining this compound with existing therapeutics?

- Methodological Answer :

Test combinations with NSAIDs (e.g., ibuprofen) in adjuvant-induced arthritis models. Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy). Monitor cytokine levels (IL-6, TNF-α) via ELISA to confirm enhanced anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.